molecular formula C12H15BrO4 B1501647 3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid

3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid

Cat. No.: B1501647
M. Wt: 303.15 g/mol
InChI Key: RSPRGDVLEDQKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a phenyl ring, along with a propanoic acid moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

3-(2-bromo-4-ethoxy-5-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H15BrO4/c1-3-17-11-7-9(13)8(4-5-12(14)15)6-10(11)16-2/h6-7H,3-5H2,1-2H3,(H,14,15)

InChI Key

RSPRGDVLEDQKFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)CCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-ethoxy-5-methoxyphenylpropanoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylpropanoic acids, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethoxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-methoxyphenyl)propanoic acid
  • (2-Bromo-4-ethoxyphenyl)propanoic acid
  • (2-Bromo-4-ethoxy-5-methylphenyl)propanoic acid

Uniqueness

3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties

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